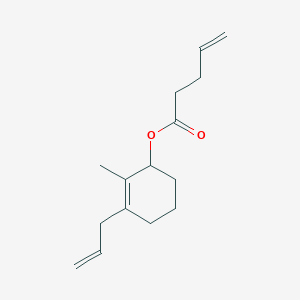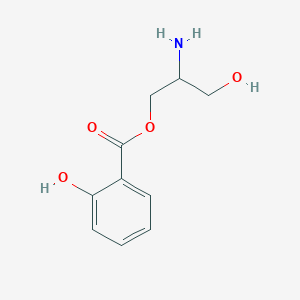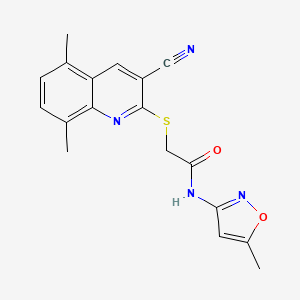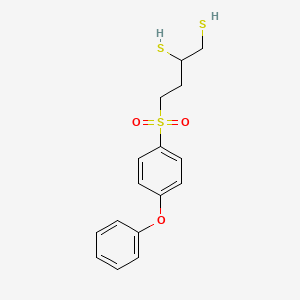
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a chemical entity known for its unique structure, which includes a cyclohexene ring substituted with methyl and prop-2-en-1-yl groups, and an ester functional group derived from pent-4-enoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate typically involves the esterification of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol with pent-4-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure with a methyl ester group instead of a pent-4-enoate ester.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Contains a ketone functional group instead of an ester.
®-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: A stereoisomer with a similar cyclohexene ring structure.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate is unique due to its specific ester functional group and the presence of both methyl and prop-2-en-1-yl substituents on the cyclohexene ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
645421-47-2 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(2-methyl-3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C15H22O2/c1-4-6-11-15(16)17-14-10-7-9-13(8-5-2)12(14)3/h4-5,14H,1-2,6-11H2,3H3 |
Clave InChI |
SZQACVNIQZDOBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1OC(=O)CCC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)

![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)

![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)


![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)

![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
phosphane](/img/structure/B12590092.png)
